
O-(2-Chloro-4-nitrophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Chloro-4-nitrophenyl)hydroxylamine is an organic compound with the molecular formula C6H5N2O3Cl It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Chloro-4-nitrophenyl)hydroxylamine typically involves the reaction of 2-chloro-4-nitroaniline with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxylamine derivative. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-nitroaniline and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is conducted in an acidic medium, often using hydrochloric acid, at a controlled temperature to ensure the formation of the desired product.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
O-(2-Chloro-4-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming O-(2-Chloro-4-aminophenyl)hydroxylamine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenylhydroxylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(2-Chloro-4-nitrophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-Chloro-4-nitrophenyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or organic synthesis.
Comparison with Similar Compounds
Similar Compounds
O-(4-Nitrophenyl)hydroxylamine: Similar structure but lacks the chloro substituent.
O-(2-Chloro-4-aminophenyl)hydroxylamine: Formed by the reduction of the nitro group in O-(2-Chloro-4-nitrophenyl)hydroxylamine.
O-(2-Bromo-4-nitrophenyl)hydroxylamine: Similar structure with a bromo substituent instead of chloro.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various research fields.
Properties
CAS No. |
94832-65-2 |
|---|---|
Molecular Formula |
C6H5ClN2O3 |
Molecular Weight |
188.57 g/mol |
IUPAC Name |
O-(2-chloro-4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O3/c7-5-3-4(9(10)11)1-2-6(5)12-8/h1-3H,8H2 |
InChI Key |
FTOODZHAYHYPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


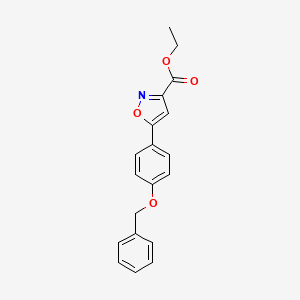


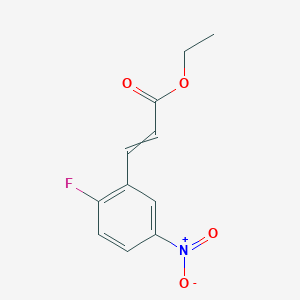
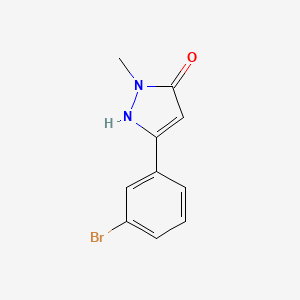
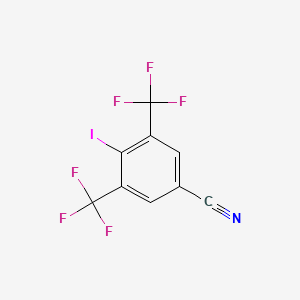
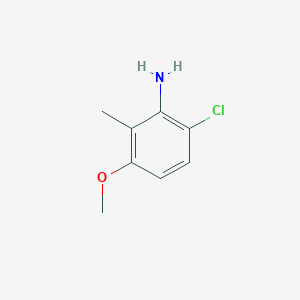
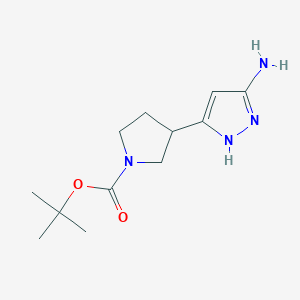
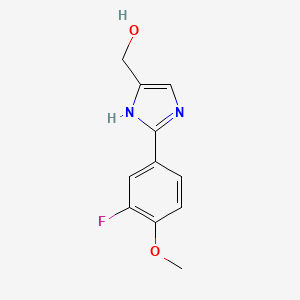
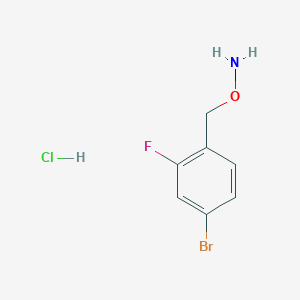
![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)
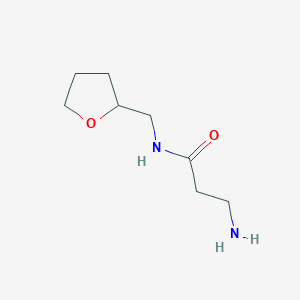

![7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene](/img/structure/B13696020.png)
